Product packaging for Quinacrine mustard(Cat. No.:CAS No. 64046-79-3)

Quinacrine mustard

Cat. No.: B1202113
CAS No.: 64046-79-3
M. Wt: 505.3 g/mol
InChI Key: GBQNIQYUTXKVHN-UHFFFAOYSA-N
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Description

Historical Trajectory and Initial Discoveries in Cellular Biology

The most significant early application of quinacrine (B1676205) mustard in cellular biology emerged from the field of cytogenetics. In the late 1960s and early 1970s, Torbjörn Caspersson and his colleagues were searching for methods to differentiate and identify individual chromosomes. wikipedia.orgcsic.es Their work led to a groundbreaking discovery in 1969: staining chromosomes with quinacrine mustard produced a specific and reproducible pattern of bright and dull fluorescent bands along the length of each chromosome when viewed under a fluorescence microscope. wikipedia.orgjrank.org This technique, named Q-banding, was the first chromosome banding method developed and represented a revolution in cytogenetics. crdeepjournal.orgksu.edu.sa

Initial research sought to understand the chemical basis for this differential staining. The original hypothesis was that the alkylating mustard component would preferentially bind to guanine-cytosine (GC)-rich regions of DNA. annualreviews.org However, subsequent studies revealed that the fluorescence pattern was primarily a property of the acridine (B1665455) ring and its interaction with DNA bases. annualreviews.orgpnas.org It was demonstrated that the fluorescence of quinacrine is significantly enhanced in the presence of adenine-thymine (AT)-rich DNA, whereas it is quenched, or diminished, by GC-rich DNA. annualreviews.orgnih.govnih.gov This discovery clarified that the bright Q-bands correspond to AT-rich regions of the chromosome, while the dull bands are rich in GC base pairs. jrank.orgcrdeepjournal.org

This new ability to precisely identify all 22 human autosomes and the sex chromosomes based on their unique banding patterns was a pivotal advancement. wikipedia.org It allowed researchers to detect subtle structural abnormalities, such as deletions, duplications, and translocations, that were previously unidentifiable. ksu.edu.sanih.gov The technique was rapidly applied to various research models, including studies on the chromosomes of preimplantation mouse embryos, which showed that the banding patterns were consistent even in early developmental stages. nih.gov

Table 1: Interaction of this compound with Nucleic Acid Components This table summarizes the observed fluorescence changes of this compound when interacting with various mononucleotides and polynucleotides, as determined by fluorimetry and absorbance spectrophotometry.

Interacting MoleculeDNA Base CompositionObserved Effect on this compound FluorescenceReference(s)
Adenylic AcidAdenine (B156593)Enhancement nih.govnih.gov
Poly(rA)AdenineEnhancement nih.govnih.gov
Poly(dA-dT)Adenine-ThymineStrong Enhancement pnas.org
Guanylic AcidGuanine (B1146940)Quenching (quenching) nih.govnih.gov
Poly(rG)GuanineQuenching nih.govnih.gov
Cytidylic AcidCytosineNo Effect nih.govnih.gov
Poly(rC)CytosineNo Effect nih.govnih.gov
Native DNAVariableQuenching increases with higher GC content nih.govnih.gov

Evolution of Research Applications from Related Compounds

The research utility of this compound is deeply rooted in the properties of its parent compounds: the acridine family and nitrogen mustards. The evolution of its applications reflects a synthesis of the functions of these two distinct chemical classes.

Nitrogen Mustards: This class of compounds, first identified for its biological effects in the 1940s, are potent alkylating agents. biointerfaceresearch.comresearchgate.netnih.gov Their mechanism involves forming highly reactive aziridinium (B1262131) ion intermediates that covalently bind to nucleophilic groups in biomolecules, particularly the N-7 position of guanine in DNA. biointerfaceresearch.comresearchgate.net This action can lead to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing cell death. researchgate.netontosight.ai This cytotoxic property led to the development of numerous nitrogen mustard derivatives, such as mechlorethamine, cyclophosphamide, and chlorambucil, as cornerstone agents in cancer chemotherapy. biointerfaceresearch.comresearchgate.netmdpi.com Research on nitrogen mustards has historically focused on modifying their structure to improve selectivity for tumor cells and reduce systemic toxicity. nih.govnih.govtaylorandfrancis.com

Quinacrine and other Acridines: Quinacrine was originally developed as an antimalarial drug in the 1930s. nih.gov As a member of the acridine family, its planar ring structure allows it to intercalate between the base pairs of DNA, a common feature of this class of compounds. biointerfaceresearch.comnih.gov Beyond its use as an antimicrobial, quinacrine became a tool in cell biology research, recognized for its ability to inhibit enzymes like phospholipase A2. nih.gov More recent research has uncovered a much broader range of biological activities, including the ability to activate the p53 tumor suppressor pathway independent of DNA damage, inhibit the NF-κB signaling pathway, and act as a dual-target inhibitor of Topoisomerase II and Hsp90. nih.govnih.govmdpi.com

This compound effectively merges these two functionalities. It acts as a fluorescent probe due to its acridine core and as a DNA alkylating agent because of its mustard moiety. biointerfaceresearch.com This dual nature allows it to be used in studies where both DNA binding and covalent modification are relevant. For instance, research comparing this compound (QM) with nitrogen mustard (HN2) on the binding of transcription factors to DNA revealed distinct activities. While both compounds inhibited the binding of NF-κB to its GC-rich consensus sequence, only QM was able to inhibit the binding of the transcription factor OTF-1 to its AT-rich sequence. oup.com This suggests that the acridine portion of QM directs its activity towards specific DNA regions, a property not shared by simpler nitrogen mustards. oup.com

Table 2: Comparative Overview of Quinacrine, Nitrogen Mustard, and this compound This table provides a summary of the core characteristics and primary research applications of this compound and its parent compound classes.

Compound ClassCore Chemical FeaturePrimary Mechanism of ActionKey Research ApplicationsReference(s)
Quinacrine Acridine Ring SystemDNA Intercalation; Enzyme InhibitionAntimalarial; Staining; Inhibition of Phospholipase A2, NF-κB, Topo II, Hsp90 nih.govmdpi.com
Nitrogen Mustard Bis(2-chloroethyl)amineDNA Alkylation and Cross-linkingCancer chemotherapy research; Induction of DNA damage biointerfaceresearch.comresearchgate.netontosight.ai
This compound Acridine Ring + Nitrogen Mustard Side ChainDNA Intercalation and AlkylationChromosome Q-banding; Fluorescent labeling of DNA; Studies of transcription factor binding jrank.orgbiointerfaceresearch.comoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29Cl4N3O B1202113 Quinacrine mustard CAS No. 64046-79-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64046-79-3

Molecular Formula

C23H29Cl4N3O

Molecular Weight

505.3 g/mol

IUPAC Name

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride

InChI

InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H

InChI Key

GBQNIQYUTXKVHN-UHFFFAOYSA-N

SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

Canonical SMILES

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl

Other CAS No.

4213-45-0

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

Acrichine Yperite
Mustard, Quinacrine
Quinacrine Mustard
Yperite, Acrichine

Origin of Product

United States

Synthetic Chemistry and Derivatization for Investigative Purposes

Research-Oriented Synthesis Pathways and Structural Modifications

The primary synthesis of quinacrine (B1676205) mustard, chemically named N1,N1-bis(2-chloroethyl)-N4-(6-chloro-2-methoxy-9-acridinyl)-1,4-pentanediamine, involves the modification of its parent compound, quinacrine. nih.govacs.org The key structural alteration is the replacement of the diethylamino group on the side chain of quinacrine with a reactive bis-(2-chloroethyl)amino, or nitrogen mustard, group. nih.gov This transformation is crucial as it imparts the alkylating capability to the molecule.

A common synthetic strategy involves the reaction of 6,9-dichloro-2-methoxyacridine (B108733) with a suitable diamine precursor that already contains the nitrogen mustard moiety. Alternatively, the side chain can be built sequentially on the acridine (B1665455) core. The synthesis of related nitrogen mustards often involves the conversion of a corresponding diethanolamine (B148213) derivative to the dichloro compound using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

One notable structural modification for research purposes is the synthesis of quinacrine half mustard . ontosight.ai This derivative, 1,4-pentanediamine, N-(2-chloroethyl)-N'-(6-chloro-2-methoxy-9-acridinyl)-N-ethyl-, dihydrochloride (B599025), possesses only one chloroethylamine group. ontosight.ai This modification reduces the potential for DNA cross-linking, allowing for the study of monofunctional alkylation events. ontosight.ai

Another significant research-oriented modification involves the synthesis of metabolites of quinacrine mustard to understand its in vivo behavior and mechanism of action. For instance, 6-chloro-9-amino-2-hydroxyacridine , a urinary metabolite, has been prepared in a facile one-step reaction of quinacrine with 48 percent hydrobromic acid. nih.gov This metabolite itself is a valuable research tool as it can intercalate into DNA and serve as a chromosome stain. nih.gov

Compound NameParent CompoundKey Synthetic ModificationPurpose of Modification
This compound QuinacrineReplacement of diethylamino group with a bis-(2-chloroethyl)amino group. nih.govIntroduce bifunctional alkylating capability for DNA cross-linking studies.
Quinacrine Half Mustard QuinacrineIntroduction of a single chloroethylamine group. ontosight.aiEnable the study of monofunctional DNA alkylation.
6-chloro-9-amino-2-hydroxyacridine QuinacrineDemethylation and hydrolysis of the side chain. nih.govServe as a standard for metabolic studies and as a fluorescent DNA stain.

Exploration of this compound Derivatives for Enhanced Research Probes

The fundamental structure of this compound has been a scaffold for the development of a variety of derivatives with enhanced or specialized properties as research probes. These modifications often target the side chain or the acridine ring to modulate DNA binding affinity, sequence specificity, and fluorescent properties.

One area of exploration is the synthesis of hybrid molecules. For example, novel anticancer agents have been created by linking the 9-aminoacridine (B1665356) scaffold of quinacrine with a thiazolidin-4-one ring system . This approach aims to combine the DNA intercalating properties of the acridine with the biological activities of the thiazolidinone moiety.

The development of new quinoline derivatives through methods like palladium-catalyzed C-H activation represents another strategy to create novel fluorescent probes. nih.gov These synthetic methods allow for the introduction of various substituents onto the aromatic core, which can fine-tune the photophysical properties of the molecule. nih.gov For instance, push-pull type fluorescent amino-quinolines have been synthesized that exhibit solvatochromism, where their fluorescence emission changes with the polarity of the solvent. nih.gov This property is highly desirable for probes designed to report on their local microenvironment.

Furthermore, modifications to the side chain of quinacrine analogues have been shown to dramatically affect their interaction with DNA and their biological activity. Studies on chloroquine, a related 4-aminoquinoline, have demonstrated that alterations to the aromatic ring and the aliphatic amino side chain influence DNA intercalation and gene expression enhancement. While not this compound itself, these findings provide a strong rationale for similar structural-functional relationship studies on quinacrine derivatives.

Research into the interaction of this compound with proteins has also spurred the use of this compound as a fluorescent reporter group. Proteins can be readily labeled with this compound, and the resulting conjugates exhibit fluorescence properties that are sensitive to conformational changes in the protein.

Derivative ClassStructural ModificationEnhanced/Altered PropertyResearch Application
Acridine-Thiazolidinone Hybrids Linking the 9-aminoacridine ring to a thiazolidin-4-one moiety.Potentially novel biological activity.Anticancer research.
Substituted Quinolines Introduction of various functional groups via C-H activation. nih.govTunable fluorescent properties (e.g., solvatochromism). nih.govFluorescent probes for cellular imaging and sensing. nih.gov
Side-Chain Modified Analogs Alterations to the length and basicity of the diaminoalkane chain.Modified DNA binding and intercalation.Probing DNA structure and function.
Protein Conjugates Covalent attachment to proteins via the mustard group.Environment-sensitive fluorescence.Studying protein conformation and dynamics.

Molecular and Cellular Mechanisms of Action in Model Systems

DNA Interaction and Chromatin Modulation

Quinacrine (B1676205) mustard's primary mechanism of action involves extensive interaction with DNA, leading to significant modulation of its structure and function. This interaction is multifaceted, involving intercalation, alkylation, and subsequent effects on chromatin organization.

Intercalation Mechanisms within Nucleic Acids

Quinacrine mustard, like its parent compound quinacrine, possesses a planar acridine (B1665455) ring system that allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. ucl.ac.uknih.gov This intercalation is a rapid, non-covalent binding event that precedes any covalent modifications. oup.com The process is driven by stacking and charge-transfer interactions between the aromatic system of the acridine molecule and the DNA bases, resulting in an unwinding of the DNA helix. nih.gov The binding of this compound to DNA is not uniform and can be influenced by factors such as the dye-to-DNA ratio and ionic strength. ucl.ac.ukcapes.gov.br At low dye-to-DNA ratios and high ionic strength, intercalation is the predominant mode of binding. ucl.ac.uk However, under conditions of high dye-to-DNA ratio and low ionic strength, external ionic interactions with the negatively charged phosphate (B84403) groups of the DNA backbone also occur. ucl.ac.uk

The intercalation of this compound into the DNA helix can lead to two different fluorescence behaviors, where the molecules act as either donors or acceptors in a Förster energy transfer mechanism. capes.gov.brresearchgate.netresearchgate.net This phenomenon is dependent on the degree of DNA saturation with the dye and the ionic strength of the solution. capes.gov.brresearchgate.netresearchgate.net

Base-Pair Specificity and Fluorescence Characteristics in DNA Binding Research

This compound exhibits a notable preference for certain DNA base pairs, which is closely linked to its fluorescence properties. Its fluorescence is significantly enhanced when bound to Adenine-Thymine (AT) rich regions of DNA, while Guanine-Cytosine (GC) rich regions tend to quench its fluorescence. ucl.ac.ukpnas.orgportlandpress.comnih.gov This property has made it a valuable tool for chromosome banding techniques, where it produces characteristic "Q-bands" that correspond to AT-rich areas. ucl.ac.ukcrdeepjournal.org

The quenching of fluorescence by guanine (B1146940) is a key characteristic. ucl.ac.uk Studies have shown that the fluorescence intensity of this compound is quenched by the mononucleotide guanylic acid and by polynucleotides containing guanine. portlandpress.comnih.gov In contrast, adenylic acid and polynucleotides rich in adenine (B156593) and uracil (B121893) enhance its fluorescence. portlandpress.comnih.gov The amino group at the second position of guanine is thought to be responsible for this quenching effect. ucl.ac.uk Consequently, the higher the GC content of a DNA molecule, the greater the quenching of this compound's fluorescence. portlandpress.comnih.gov

While there is a strong preference for AT-rich regions for fluorescence enhancement, the binding affinity itself can be influenced by the sequence of neighboring bases. nih.govnih.gov Research suggests that sites involving a GC base pair, particularly those with alternating purine (B94841) and pyrimidine (B1678525) sequences, display high binding affinities for quinacrine. nih.govnih.gov

The fluorescence properties of this compound are summarized in the table below:

PropertyValue
Excitation Maximum425 nm
Emission Maximum480 nm
Interaction with DNA Bases
Adenine-Thymine (AT) rich regionsEnhanced fluorescence ucl.ac.ukpnas.org
Guanine-Cytosine (GC) rich regionsQuenched fluorescence ucl.ac.ukpnas.orgportlandpress.com

Alkylating Activity and its Implications for DNA Structure in Research

The presence of the nitrogen mustard group confers alkylating capabilities to this compound. ontosight.aiontosight.ai This group contains a reactive bis(2-chloroethyl)amino moiety. ontosight.ai In a cellular environment, this group can form a highly reactive aziridinium (B1262131) cation through intramolecular cyclization. biointerfaceresearch.commdpi.com This electrophilic intermediate then covalently binds to nucleophilic sites on the DNA molecule, primarily at the N7 position of guanine residues. oup.combiointerfaceresearch.comnih.gov

This alkylation can lead to several structural alterations in the DNA, including:

DNA cross-linking: The bifunctional nature of the mustard group allows it to react with two different guanine bases, leading to the formation of interstrand or intrastrand cross-links. ontosight.aioup.com

DNA fragmentation: The alkylation can destabilize the DNA structure, leading to strand breaks. researchgate.netbiointerfaceresearch.com

Inhibition of DNA replication and transcription: The presence of bulky adducts and cross-links on the DNA template physically obstructs the machinery responsible for DNA synthesis and gene expression. ontosight.ainih.gov

The sequence selectivity of this alkylation is not random. This compound shows a preference for certain DNA sequences, with enhanced reactivity at runs of contiguous guanines and at specific sequences such as 5'-GT-3' and 5'-GTPu-3' (where Pu is a purine). nih.govscispace.comoup.com This sequence preference is thought to be influenced by the initial non-covalent intercalation of the acridine ring, which positions the mustard group for reaction with a nearby guanine. oup.com

Influence on Chromatin Structure and DNA Accessibility in Cellular Models

The interactions of this compound with DNA have a profound impact on the higher-order structure of chromatin. Chromatin, the complex of DNA and proteins (primarily histones) in eukaryotic cells, organizes the genome and regulates DNA accessibility. ccmu.edu.cncolumbia.edu

The intercalation and alkylation of DNA by this compound can alter the local and global structure of chromatin in several ways:

Alteration of Nucleosome Positioning: The binding of this compound can affect the wrapping of DNA around histone octamers, potentially leading to shifts in nucleosome positioning.

Modulation of DNA Accessibility: By altering the DNA helix and creating adducts, this compound can influence the binding of regulatory proteins, such as transcription factors, to their target sequences. nih.gov This can either hinder or, in some cases, alter the binding specificity of these proteins. For instance, this compound has been shown to inhibit the binding of transcription factors like NF-kappa B and OTF-1 to their respective DNA consensus sequences. nih.gov

Changes in Chromatin Compaction: The formation of DNA cross-links can introduce torsional stress and alter the flexibility of the DNA fiber, which may affect the folding of chromatin into more compact structures like the 30-nm fiber. ccmu.edu.cn The accessibility of DNA within the chromatin structure can be influenced by the binding of this compound, which can be affected by the configuration of DNA and proteins in the chromatin. researchgate.net

Differential DNA Binding Related to Genomic Regions

The combination of intercalation, base-pair specific fluorescence, and sequence-selective alkylation leads to differential binding of this compound across various genomic regions. This differential interaction is the basis for its use in cytogenetics to visualize specific chromosome bands. crdeepjournal.orgplos.organnualreviews.org

Q-bands: As mentioned, the bright fluorescent bands (Q-bands) produced by this compound staining correspond to AT-rich regions of chromosomes. ucl.ac.ukcrdeepjournal.orgplos.org These regions are often associated with late-replicating, condensed heterochromatin. plos.org

GC-rich regions: Conversely, GC-rich regions, which are often associated with early-replicating, gene-rich euchromatin, show quenched fluorescence. portlandpress.comnih.govplos.org

Sequence-Specific Alkylation Patterns: Beyond the general AT/GC preference for fluorescence, the alkylating activity of this compound also shows sequence specificity. It demonstrates a stronger reaction at runs of contiguous guanines and a unique preference for 5'-GT-3' sequences. nih.govscispace.com This suggests that within both AT-rich and GC-rich regions, there are finer patterns of interaction based on the specific DNA sequence. This sequence selectivity has been observed to be preserved in intact cells, indicating that the nuclear environment does not grossly alter these preferences. oup.com

This differential binding allows researchers to not only visualize large-scale chromosomal domains but also to probe for more subtle sequence-dependent structural features within the genome.

Enzymatic Interactions and Inhibition Profiles

While the primary target of this compound is DNA, its reactive nature allows it to interact with and inhibit various enzymes. The acridine structure itself can bind to the active sites of certain enzymes, and the alkylating mustard group can form covalent bonds with amino acid residues, leading to irreversible inhibition.

One notable example is its interaction with trypanothione (B104310) reductase , a key enzyme in the redox metabolism of trypanosomes. This compound acts as an active-site-directed irreversible inhibitor of this enzyme, showing time-dependent inactivation. nih.gov The NADPH-reduced form of the enzyme is inactivated more rapidly than the oxidized form. nih.gov Structural studies have revealed that two molecules of this compound can bind in the trypanothione-binding site, with their acridine rings interacting through π-stacking. nih.gov This makes it a selective inhibitor, as it does not significantly inactivate human glutathione (B108866) reductase. nih.gov

Quinacrine, the parent compound, is known to inhibit phospholipase A2 . drugbank.com The mustard derivative may share some of this inhibitory activity. Additionally, studies on the related compound nitrogen mustard have shown it can inhibit the binding of transcription factors like NF-kappa B to DNA, suggesting an indirect effect on enzymatic processes related to transcription. nih.gov this compound has also been shown to inhibit the binding of OTF-1 , a transcription factor that binds to AT-rich sequences. nih.gov

The table below summarizes some of the known enzymatic interactions of this compound:

Enzyme/ProteinInteraction TypeEffect
Trypanothione ReductaseIrreversible InhibitionInactivation of the enzyme nih.gov
NF-kappa BInhibition of DNA bindingPrevents binding to GC-rich consensus sequence nih.gov
OTF-1Inhibition of DNA bindingPrevents binding to AT-rich octamer nih.gov

Effects on ATPases: Mitochondrial F1-ATPase and Vacuolar H(+)-ATPase

This compound has been identified as a potent inhibitor of both mitochondrial F1-ATPase and vacuolar H(+)-ATPase. nih.govnih.gov In studies on bovine heart mitochondrial F1-ATPase, this compound acts as a powerful inactivator. nih.gov The inactivation process is pseudo-first order, and examination of the enzyme subunits after exposure to this compound shows that only the β subunit is labeled. nih.gov This suggests a specific interaction site within this subunit. The rate of inactivation is influenced by the presence of other molecules; for instance, ATP and ADP, particularly in the presence of Mg2+, offer protection against inactivation, as does the parent compound quinacrine. nih.gov Further investigation into the modification sites revealed that inactivation is at least partly due to the modification of carboxylic acid side chains in the DELSEED segment of the β subunit. nih.gov

Similarly, this compound strongly inhibits vacuolar H(+)-ATPase. nih.gov It binds irreversibly to subunit A of the vacuolar H(+)-ATPase and to a 115 kDa accessory polypeptide. nih.govresearchgate.net This binding can be competitively inhibited by compounds like chlorpromazine (B137089) and quinacrine, which specifically reduce the labeling of subunit A. nih.gov Notably, this compound prevents the binding of ATP to subunit A, indicating an interaction at or near the ATP binding site. nih.gov

ATPase TargetKey FindingsReferences
Mitochondrial F1-ATPase Irreversibly inactivates the enzyme by modifying the β subunit. nih.gov The DELSEED sequence within the β subunit is a key site of modification. nih.gov ATP, ADP, and quinacrine protect against inactivation. nih.gov nih.govnih.gov
Vacuolar H(+)-ATPase Strongly inhibits the enzyme by irreversibly binding to subunit A and a 115 kDa accessory polypeptide. nih.govresearchgate.net Prevents ATP binding to subunit A. nih.gov nih.govresearchgate.net

Irreversible Inactivation of Trypanothione Reductase in Parasitic Models

This compound is a selective and irreversible inhibitor of trypanothione reductase (TR), an enzyme crucial for the redox metabolism of pathogenic trypanosomes and absent in humans. aboutscience.eunih.govnih.gov This selectivity makes TR a significant target for drug design against trypanosomal and leishmanial diseases. aboutscience.eu The inactivation of Trypanosoma cruzi trypanothione reductase by this compound is time-dependent. nih.govnih.gov

The rate of this inactivation is notably dependent on the redox state of the enzyme. The NADPH-reduced form of TR is inactivated much more rapidly than the oxidized form. nih.govnih.gov The stoichiometry of this interaction involves two molecules of this compound binding per monomer of the dimeric TR enzyme. aboutscience.eunih.gov This inactivation is specific, as human glutathione reductase, the analogous human enzyme, is not inhibited by this compound. nih.govacs.org The process of inactivation can be slowed by competitive inhibitors such as clomipramine (B1669221) but is interestingly accelerated by the parent compound, quinacrine. nih.govnih.gov

EnzymeOrganism ModelMechanism of InactivationKey CharacteristicsReferences
Trypanothione Reductase Trypanosoma cruziIrreversible, time-dependent inactivation. nih.govnih.govSelective for TR over human glutathione reductase. nih.govacs.org Faster inactivation of NADPH-reduced enzyme. nih.govnih.gov Stoichiometry of 2 inhibitors per monomer. aboutscience.eunih.gov aboutscience.eunih.govnih.govacs.org

Characterization of Enzyme-Inhibitor Complex Structures

The structural basis for the inhibition of trypanothione reductase by this compound has been elucidated through X-ray diffraction studies. The crystal structure of the T. cruzi TR in complex with this compound has been determined to a resolution of 2.7 Å. nih.govnih.govrcsb.org This structural analysis revealed that two molecules of the inhibitor bind within the large active site normally occupied by the substrate, trypanothione. nih.govnih.gov

A key feature of the binding is the interaction between the two inhibitor molecules. The acridine rings of the two bound this compound molecules interact with each other through π-stacking effects. nih.govnih.gov Additionally, one of the acridine moieties engages in a similar π-stacking interaction with a tryptophan residue (Trp21) in the enzyme's active site. nih.govarkat-usa.org These specific interactions explain the observed kinetic data, such as the synergistic effect of quinacrine on the inactivation rate, as planar acridine molecules can stack effectively in the active site cleft. nih.govnih.gov In contrast, non-planar molecules like clomipramine cause antagonism because they cannot participate in such stacking interactions. nih.govnih.gov

Modulation of Intracellular Signaling Pathways in Preclinical Research

Impact on Transcription Factor DNA Binding and Gene Expression Regulation

This compound affects gene expression by interfering with the binding of transcription factors to their DNA consensus sequences. nih.govoup.com Research has shown that it inhibits the binding of Nuclear Factor kappa B (NF-κB) to its GC-rich consensus sequence, such as that found in the HIV long terminal repeat. nih.gov Furthermore, this compound also prevents the binding of Octamer Transcription Factor-1 (OTF-1) to its AT-rich octamer sequence in the H2B promoter. nih.gov This inhibition is a result of the drug's interaction with the DNA itself, as the effect persists even when the transcription factors are added after the free drug has been removed. nih.gov This interference with transcription factor binding has direct consequences on gene expression. In Jurkat cells transfected with reporter plasmids, this compound was shown to inhibit the expression of genes controlled by both the HIV LTR (regulated by NF-κB) and the H2B promoter (regulated by OTF-1). nih.gov The ability of this compound to bind preferentially to AT-rich DNA regions is a known characteristic, contributing to its effect on gene regulation. studyadda.complos.org

Transcription FactorDNA Sequence TypeEffect of this compoundConsequenceReferences
NF-κB GC-richInhibits DNA binding. nih.govInhibits gene expression from promoters with NF-κB sites. nih.gov nih.gov
OTF-1 AT-richInhibits DNA binding. nih.govInhibits gene expression from promoters with octamer sites. nih.gov nih.gov

Induction of Cell Cycle Arrest at Specific Phases in Research Models

This compound has been observed to induce cell cycle arrest in various research models. medchemexpress.com In HL-60 human promyelocytic leukemia cells, treatment with this compound dihydrochloride (B599025) at a concentration of 0.2 μM for 4 hours leads to cell cycle arrest at the G2/M phase. medchemexpress.com This results in an accumulation of cells in this phase of the cell cycle. medchemexpress.com Similarly, in other cancer cell lines, the parent compound quinacrine has been shown to induce cell cycle arrest, for instance at the G1/S phase checkpoint in non-small cell lung cancer cells and at the G1 phase in mesothelioma cells. nih.govresearchgate.net These findings suggest that a key mechanism of action for acridine compounds, including this compound, involves the disruption of normal cell cycle progression, preventing cell division.

Pathways of Apoptosis Induction in In Vitro and Animal Models

Quinacrine and its derivatives, including this compound, are known to induce apoptosis, or programmed cell death, in various cancer cell models through multiple pathways. One significant mechanism involves the modulation of the mitochondrial intrinsic pathway. nih.govnih.gov This is often characterized by changes in the levels of Bcl-2 family proteins, such as the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, leading to the activation of caspases, such as caspase-3, which execute the apoptotic program. nih.gov

Another key pathway involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor 5 (DR5). nih.govnih.gov Quinacrine can act as a DR5 agonistic ligand, enhancing apoptosis by forming a functional bridge within the TRAIL-DR5 complex, which promotes receptor clustering and downstream signaling. nih.govnih.gov This effect can be synergistic with TRAIL itself. nih.gov Furthermore, the activation of the tumor suppressor protein p53 is another critical component of quinacrine-induced apoptosis. nih.govresearchgate.net Upregulation of p53 can trigger apoptosis by influencing downstream targets, including the Bcl-2 family proteins. nih.gov These apoptotic mechanisms have been observed not only in in vitro cell culture systems but also in animal models, where quinacrine treatment has been shown to inhibit tumor growth and increase apoptosis in xenograft models. nih.govnih.govdovepress.com

Interaction with Phospholipase Enzymes and Lipid Metabolism Pathways

This compound and its parent compound, quinacrine, are recognized for their interaction with lipid metabolism, primarily through the inhibition of phospholipase enzymes. nih.gov Research indicates that quinacrine acts as an inhibitor of phospholipase A2 (PLA2), an enzyme critical for the hydrolysis of phospholipids (B1166683), which leads to the release of arachidonic acid and lysophospholipids. scbt.com By interfering with the hydrolysis of phospholipids, quinacrine modulates lipid metabolism. scbt.com The binding of quinacrine to PLA2 alters the enzyme's catalytic activity, thereby affecting the release of arachidonic acid, a precursor for various bioactive lipid mediators involved in inflammation and cell signaling. scbt.comnih.gov

The proposed mechanism for this interaction is multifaceted. It is hypothesized that quinacrine first binds to the phospholipid membrane, showing a particular affinity for acidic phospholipids like phosphatidylglycerol (PG) over zwitterionic ones such as phosphocholine (B91661) (PC). nih.gov Following this initial binding, the molecule is thought to intercalate into the membrane, which facilitates the inhibition of PLA2 activity. nih.gov This disruption of the arachidonic acid pathway is a key aspect of its cellular activity. nih.gov In protozoan parasite models, the use of PLA2 inhibitors like quinacrine has been shown to reduce the association between T. cruzi and macrophages, highlighting the enzyme's role in host-parasite interactions. microbialcell.com

Table 1: Research Findings on Quinacrine's Interaction with Lipid Metabolism

Area of Investigation Key Finding Reference(s)
Enzyme Target Inhibits Phospholipase A2 (PLA2). nih.gov, scbt.com
Metabolic Impact Modulates lipid metabolism by interfering with the hydrolysis of phospholipids. scbt.com
Mechanism Binds to phospholipid membranes, particularly acidic phospholipids, then intercalates to inhibit PLA2. nih.gov

| Pathway Effect | Disrupts the arachidonic acid pathway by impacting the release of arachidonic acid. | scbt.com, nih.gov |

Modulation of p53 and NF-κB Signaling in Research

This compound's biological activity is significantly associated with its ability to modulate critical signaling pathways that govern cell fate, particularly the p53 and NF-κB pathways. nih.govacs.org Research has demonstrated that quinacrine can activate the tumor suppressor protein p53 and simultaneously inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This dual capability is of significant interest in research, as these two pathways often have opposing roles in cell survival and apoptosis and are frequently dysregulated in disease states. nih.gov

The activation of p53 by quinacrine has been shown to occur through a mechanism that is distinct from p53 stabilization induced by DNA damage. nih.gov Studies in various cancer cell lines have reported that quinacrine and its derivatives can activate wild-type p53 transcription independently of MDM2, a key negative regulator of p53. nih.gov The cell death induced following quinacrine treatment has been shown to be p53-dependent and to involve the pro-apoptotic protein BAX, indicating a role for the mitochondrial apoptosis pathway. nih.gov Further research in colon cancer cell lines demonstrated that quinacrine-mediated apoptosis and autophagy are dependent on both p53 and the downstream effector p21. nih.gov

Concurrently, quinacrine acts as an inhibitor of the NF-κB pathway. nih.gov The induction of p53 has been linked to this inhibition of NF-κB. nih.gov The mechanism of NF-κB inhibition can be cell-type specific. mdpi.com In some human colon carcinoma cell lines, quinacrine was found to decrease the cellular levels of phosphorylated IKKα/β, IκBα, and the p65 subunit at Ser-536, suggesting it blocks the pathway upstream of IκB kinase activation. nih.govmdpi.com In other models, quinacrine was shown to inhibit the DNA binding of the p65 subunit of NF-κB without significantly affecting its phosphorylation or nuclear translocation. mdpi.com This inhibition of NF-κB-dependent gene expression has been confirmed through reporter assays. nih.govmdpi.com

Table 2: Summary of Quinacrine's Modulation of p53 and NF-κB Pathways

Pathway Effect Mechanistic Details Reference(s)
p53 Activation / Induction Occurs independently of DNA damage and MDM2. nih.gov Mediates apoptosis and autophagy via p21 and BAX. nih.govnih.gov nih.gov, acs.org, nih.gov
NF-κB Inhibition Down-regulates phosphorylation of IKKα/β, IκBα, and p65 (Ser-536) in some models. nih.govnih.gov Blocks DNA binding of the p65 subunit in other models. mdpi.com nih.gov, acs.org, mdpi.com, nih.gov

| Crosstalk | Interconnected Modulation | The activation of p53 by quinacrine has been linked to the inhibition of NF-κB. | nih.gov |

Membrane Interactions and Permeability Studies in Model Systems

The chemical structure of this compound contributes to its ability to interact with and permeate cellular membranes. scbt.com Its amphiphilic nature is noted to enhance membrane permeability. scbt.com Detailed biophysical studies on its parent compound, quinacrine, using model systems such as microcavity-supported lipid bilayers (MSLBs), have provided molecular-level insights into these interactions. nih.govresearchgate.net

Electrochemical impedance spectroscopy (EIS) studies revealed that membrane composition is a critical determinant of quinacrine's permeability. nih.govresearchgate.net The compound was found to be permeable through model membranes composed solely of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and through ternary membranes composed of DOPC, sphingomyelin, and cholesterol (DOPC:SM:Chol). nih.govacs.org In contrast, a binary membrane of DOPC and cholesterol (DOPC:Chol) arrested the permeation of quinacrine. nih.govresearchgate.net Despite the lack of permeation in the cholesterol-rich binary membrane, the compound was observed to bind or intercalate into it, as indicated by an increase in membrane impedance. nih.govresearchgate.net

Further biophysical investigations using fluorescent lifetime correlation spectroscopy (FLCS) showed that quinacrine's binding alters the physical properties of the lipid bilayer. nih.govresearchgate.net Quinacrine binding was found to increase the lipid diffusivity of pure DOPC membranes and the ternary DOPC:SM:Chol membranes. researchgate.net Conversely, it significantly decreased the lipid diffusivity of the DOPC:Chol membrane that arrested its permeation. researchgate.net Binding studies with phospholipid unilamellar vesicles determined a binding constant for quinacrine of 8.1 ± 0.8x10⁴, confirming a strong interaction with model membranes. scialert.net

Table 3: Quinacrine Interaction with Model Lipid Bilayers

Membrane Composition Permeability Effect on Lipid Diffusivity Reference(s)
DOPC only Permeable Increased nih.gov, researchgate.net, acs.org
DOPC:Chol (3:1) Arrested Decreased nih.gov, researchgate.net, acs.org

| DOPC:SM:Chol (2:2:1) | Permeable | Increased | nih.gov, researchgate.net, acs.org |

Table 4: List of Chemical Compounds

Compound Name
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
Arachidonic Acid
BAX
Cholesterol
IκBα
IKKα/β
MDM2
NF-κB
p21
p53
p65
Phosphatidylglycerol (PG)
Phosphocholine (PC)
Phospholipase A2 (PLA2)
Quinacrine
This compound

Applications As a Research Tool and Probe in Biological Sciences

Chromosome Analysis and Cytogenetic Research

The introduction of quinacrine (B1676205) mustard revolutionized cytogenetics, providing researchers with a method to reliably identify individual chromosomes and analyze their structure.

Quinacrine mustard is the foundational stain for Q-banding, the first chromosome banding technique developed. crdeepjournal.orgcnbcollege.in When applied to metaphase chromosomes, it produces a characteristic and reproducible pattern of bright and dull fluorescent bands, known as Q-bands, which are visible under a fluorescence microscope. duliajancollegeonline.co.inirdirc.org This banding pattern is unique for each chromosome pair, allowing for their unambiguous identification. ontosight.aibioline.org.br This was a significant leap forward from previous methods that stained chromosomes uniformly, making it difficult to distinguish between chromosomes of similar size and shape. duliajancollegeonline.co.in

The mechanism behind Q-banding involves the differential fluorescence of this compound when bound to DNA. ucl.ac.uk The dye intercalates between the base pairs of the DNA helix. cnbcollege.inucl.ac.uk Its fluorescence is significantly enhanced in regions rich in adenine-thymine (A-T) base pairs, resulting in bright Q-bands. duliajancollegeonline.co.inlabmedicineblog.comcaymanchem.comresearchgate.net Conversely, guanine-cytosine (G-C) rich regions quench the fluorescence, leading to dull or non-fluorescent bands. crdeepjournal.orgucl.ac.uknih.gov Initially, it was thought that the mustard group's reaction with guanine (B1146940) was key to the specificity, but it was later found that quinacrine itself shows the same banding pattern, indicating the mustard function is not critical for the staining specificity. researchgate.netannualreviews.orgpnas.org

The ability to precisely identify each chromosome through its unique Q-banding pattern is fundamental to karyotyping, the process of pairing and ordering all the chromosomes of an organism. This has had profound implications for clinical diagnostics, enabling the identification of chromosomal abnormalities such as aneuploidy (e.g., trisomy 21 in Down syndrome), deletions, duplications, and translocations that are associated with various genetic disorders and cancers. ontosight.aibioline.org.brnumberanalytics.com The technique has also been successfully applied to a variety of species, including mice and plants, for karyotype analysis. sigmaaldrich.comscientificlabs.co.ukkarger.com

Table 1: Key Features of this compound in Q-Banding

Feature Description
Staining Principle Intercalation into DNA with differential fluorescence.
Bright Bands Correspond to Adenine-Thymine (A-T) rich regions. duliajancollegeonline.co.inlabmedicineblog.comcaymanchem.comresearchgate.net
Dull/Dark Bands Correspond to Guanine-Cytosine (G-C) rich regions. crdeepjournal.orgucl.ac.uknih.gov
Application Identification of individual chromosomes for karyotyping. ontosight.aibioline.org.br

| Significance | Enabled the detection of subtle chromosomal abnormalities. ontosight.ainumberanalytics.com |

Beyond simple chromosome identification, this compound fluorescence can provide insights into the functional state of chromatin. The intensity of quinacrine fluorescence is not solely dependent on the A-T content but is also influenced by the accessibility of the DNA, which is related to the chromatin's condensation state. nih.gov

Q-banding with this compound is particularly effective in identifying specific chromosomal regions, some of which are polymorphic in the human population. One of the most notable applications is the intense fluorescence of the distal portion of the long arm of the human Y chromosome. annualreviews.orgresearchgate.netojp.gov This bright signal makes the Y chromosome easily identifiable in both metaphase spreads and interphase nuclei, a feature that has been utilized in sex determination from various biological samples. researchgate.netnih.gov

The technique is also valuable for identifying specific chromosomal landmarks and rearrangements. For example, Q-banding was instrumental in distinguishing between chromosomes 21 and 22, confirming that trisomy 21 is responsible for Down's syndrome and that the Philadelphia chromosome, characteristic of chronic myeloid leukemia, is a translocation involving chromosome 22. annualreviews.org Furthermore, the variable intensity and size of certain fluorescent bands, particularly in the centromeric regions of chromosomes 3 and 4 and the acrocentric chromosomes, represent heritable polymorphisms that can be used as markers in family and population studies. annualreviews.org

Fluorescent Labeling and Spectroscopy in Biochemical Studies

The fluorescent properties of this compound extend its utility to the molecular level, where it serves as a probe for studying the structure and interactions of proteins and nucleic acids.

This compound can be readily conjugated to proteins, creating fluorescently labeled molecules whose spectral properties can be monitored to study protein structure and conformational changes. capes.gov.brscbt.com The mustard group of the dye reacts with nucleophilic groups on the protein surface, forming stable covalent bonds. sigmaaldrich.com

The fluorescence of these protein-quinacrine mustard conjugates is sensitive to the local environment of the dye. capes.gov.br Changes in protein conformation, such as those induced by denaturants or the binding of ligands, can alter the fluorescence quantum yield and lifetime of the attached this compound. capes.gov.br This makes it a useful reporter group for monitoring protein folding and unfolding processes. Polarization studies of these conjugates can also provide information on the rotational relaxation times of the proteins. capes.gov.br

Table 2: Spectroscopic Properties of this compound Protein Conjugates

Property Observation
Fluorescence Lifetime Ranges from 4 to 13 nanoseconds for conjugates. capes.gov.br
Quantum Yield Approximately 0.1 to 0.3 for conjugates. capes.gov.br

| Conformational Sensitivity | Changes in fluorescence parameters reflect conformational changes in the protein. capes.gov.br |

The interaction of this compound with DNA has been extensively studied using various spectroscopic techniques. These studies have provided a deeper understanding of the binding mechanism and the factors that influence the dye's fluorescence. As an intercalating agent, this compound inserts its acridine (B1665455) ring system between the base pairs of the DNA double helix. cnbcollege.inucl.ac.uk

Fluorescence spectroscopy has been crucial in elucidating the base specificity of this interaction. The enhancement of fluorescence in the presence of A-T rich DNA and the quenching by G-C rich DNA is a key finding from these studies. researchgate.netnih.govannualreviews.org Furthermore, time-resolved fluorescence studies have revealed more complex photophysical processes, including Förster resonance energy transfer (FRET) between dye molecules bound to DNA. researchgate.netresearchgate.netcapes.gov.br In this model, this compound molecules intercalated in A-T rich regions can act as energy donors, transferring their excitation energy to molecules bound in G-C rich regions, which act as acceptors. researchgate.netcapes.gov.br The efficiency of this energy transfer is dependent on the distance and orientation of the dye molecules, providing a sensitive measure of the DNA's sequence and conformation. researchgate.net

Applications in Studying Interactions with Mutagenic Agents and Antimutagens

This compound serves as a model polycyclic aromatic mutagen for investigating the mechanisms of action of both mutagenic and antimutagenic compounds. medchemexpress.comnih.gov Its interactions with other chemicals can shed light on the potentiation of genotoxicity, synergistic and antagonistic effects among mutagens, and the mechanisms of antimutagenicity. oup.com

Studies have demonstrated that certain compounds can alleviate the mutagenic effects of this compound. For instance, xanthines like caffeine (B1668208) and pentoxifylline (B538998) have been shown to reduce the mutagenic action of this compound in Vibrio harveyi bacteria. nih.gov The proposed mechanism for this protective effect is the formation of stacking complexes between the xanthines and the aromatic structure of this compound, which may reduce its effective concentration. nih.gov

Similarly, chlorophyllin, a water-soluble salt of chlorophyll, has been identified as an "interceptor molecule" that can form complexes with this compound. researchgate.netnih.govspandidos-publications.com This interaction, characterized by a bathochromic shift in the absorption spectra and strong quenching of fluorescence, effectively neutralizes the mutagenic agent by preventing its uptake by cells and subsequent interaction with DNA. researchgate.netnih.govspandidos-publications.com Research comparing the effects of chlorophyllin on this compound (an aromatic mustard) and nitrogen mustard (a non-aromatic mustard) revealed that chlorophyllin significantly abolished the cytostatic and cytotoxic effects of this compound but had no such effect on nitrogen mustard. spandidos-publications.com This finding underscores the importance of the aromatic structure for the interaction with chlorophyllin. spandidos-publications.com

The table below summarizes research findings on the interaction of various agents with this compound.

Interacting AgentModel SystemObserved EffectProposed Mechanism of Interaction
Caffeine Vibrio harveyiAlleviation of mutagenic action nih.govFormation of stacking (π-π) complexes nih.gov
Pentoxifylline Vibrio harveyiAlleviation of mutagenic action nih.govFormation of stacking (π-π) complexes nih.gov
Chlorophyllin Human leukemic HL-60 and breast carcinoma MCF-7 cellsAbolished inhibition of cell growth and clonogenicity spandidos-publications.comSequestration of this compound in heterologous complexes through stacking interactions spandidos-publications.com
Bleomycin Yeast (Saccharomyces cerevisiae)Potentiation of recombinagenic and mutagenic effects oup.comIntercalation of this compound into DNA enhances bleomycin's activity oup.com

Investigative Agent for Mutagenesis Research

This compound is a well-established mutagenic agent used to induce and study mutations in various organisms, including bacteria and eukaryotes. oup.combioscience.co.uk As an acridine derivative with a reactive mustard group, it can both intercalate between DNA base pairs and form covalent adducts with DNA. oup.comnih.gov This dual mechanism of action leads to a broader range of genetic alterations compared to simple intercalating agents. oup.com

In bacteria, this compound is known to induce frameshift mutations. nih.gov Studies using the lacZ reversion assay in Escherichia coli have shown that this compound is more potent at inducing +G frameshifts compared to its non-reactive counterpart, quinacrine. nih.gov Although it can induce various types of frameshifts, runs of guanine residues are particularly susceptible to mutagenesis by acridines like this compound. nih.gov

In eukaryotes, this compound has been observed to induce cell cycle arrest in the G2/M phase. bioscience.co.ukmedchemexpress.com It is also used in combination with other agents to study DNA damage and repair mechanisms. For example, it has been used to investigate the induction of sister chromatid exchanges in Chinese hamster V79 cells. capes.gov.br The ability of this compound to induce a variety of genetic events makes it a valuable tool for dissecting the complex processes of mutagenesis. oup.comnih.gov

The following table details the types of mutations induced by this compound in different research models.

Organism/Cell LineAssayTypes of Mutations/Genetic Alterations Observed
Escherichia colilacZ reversion assayPrimarily +G frameshifts; also induces other frameshift mutations nih.gov
Vibrio harveyiMutagenicity testInduces mutations that are alleviated by caffeine and pentoxifylline nih.gov
Yeast (Saccharomyces cerevisiae)Gene conversion and reversion assaysWeakly mutagenic and recombinagenic on its own; potentiates bleomycin-induced effects oup.com
Chinese hamster V79 cellsSister chromatid exchange (SCE) assayInduces SCEs capes.gov.br

Probing Active Sites of Enzymes in Drug Discovery Research

This compound's ability to act as an active-site-directed irreversible inhibitor makes it a powerful probe for characterizing the binding sites of enzymes, a crucial aspect of rational drug design. nih.govnih.gov By covalently modifying specific amino acid residues within the active site, it provides valuable structural and functional information that can guide the development of more potent and selective inhibitors. wikipedia.org

A significant application of this compound in this area is the study of trypanothione (B104310) reductase (TryR), a key enzyme in the redox metabolism of pathogenic trypanosomes and a major drug target. nih.govnih.gov this compound irreversibly inactivates TryR from Trypanosoma cruzi in a time-dependent manner, while not affecting human glutathione (B108866) reductase, highlighting its potential for selective inhibition. nih.govnih.gov

Structural studies of the TryR-quinacrine mustard adduct have revealed that two molecules of the inhibitor bind within the large trypanothione binding site. nih.govnih.gov The acridine rings of the two inhibitor molecules interact with each other through π-stacking effects, and one of the acridines also stacks with a tryptophan residue in the active site. nih.govnih.gov This detailed structural information provides a template for designing new and more effective drugs against trypanosomal infections. nih.govnih.gova-z.lu

Interestingly, the rate of inactivation of TryR by this compound is influenced by other molecules. For instance, the presence of the competitive inhibitor quinacrine actually accelerates inactivation, a synergistic effect attributed to the ability of these planar acridine molecules to stack together in the active site. nih.govnih.gov Conversely, non-planar molecules like clomipramine (B1669221) slow down the inactivation. nih.govnih.gov These findings demonstrate how this compound can be used to understand the complex dynamics of enzyme-inhibitor interactions. nih.govnih.gov

The table below summarizes the key findings from the use of this compound in probing enzyme active sites.

EnzymeOrganismKey FindingsSignificance in Drug Discovery
Trypanothione Reductase (TryR) Trypanosoma cruziIrreversibly inactivates the enzyme by binding to two sites in the active site cleft. nih.govnih.gov Inactivation is accelerated by quinacrine and slowed by clomipramine. nih.govnih.govProvides a structural template for the rational design of new anti-trypanosomal drugs. nih.govnih.gova-z.lu
Bovine heart mitochondrial F1-ATPase BovineInteracts with and potently inactivates the enzyme. researchgate.netUnderstanding of enzyme inhibition mechanisms.
Nicotinic acetylcholine (B1216132) receptors Mouse muscleIrreversibly inhibits response. researchgate.netInsights into receptor-ligand interactions.

Methodological Approaches in Quinacrine Mustard Research

Advanced Fluorescence Microscopy Techniques

Advanced fluorescence microscopy techniques have been instrumental in studying the interaction of quinacrine (B1676205) mustard with biological systems, primarily by leveraging its intrinsic fluorescent properties.

Time-Resolved Fluorescence and Laser Microfluorometry: A pulsed laser microfluorometer with high spatial (≈0.3 µm) and temporal (≈0.3 ns) resolution has been a key tool in this area. researchgate.netresearchgate.net This technology allows for the detailed study of the fluorescence decay time of quinacrine mustard when bound to DNA. researchgate.netnih.gov Such measurements have been used to investigate the functional state of chromatin, with the fluorescence decay time serving as a parameter to distinguish between different chromatin fractions. nih.gov The interpretation of these results is often based on the differential accessibility of DNA to the intercalating dye, which is influenced by the structural organization of chromatin. nih.gov This differential binding affects the energy transfer rates between dye molecules, leading to variations in fluorescence decay times. nih.gov

Studies using time-resolved fluorescence have shown that this compound molecules intercalated within DNA can act as either donors or acceptors in a Förster energy transfer mechanism. researchgate.netresearchgate.net This behavior is dependent on factors like the degree of DNA saturation with the dye and the ionic strength of the solution. researchgate.net Research on various bacterial DNAs revealed that the fluorescence decay constant is linearly dependent on the square of the adenine-thymine (AT) percentage, which is explained by an energy transfer mechanism between dye molecules at different binding sites. researchgate.net

Laser microfluorometry has also been employed to confirm that the fluorescence observed in stained cytological preparations, such as Micrococcus lysodeikticus, is attributable solely to the bacterial DNA. researchgate.netresearchgate.net These techniques provide specific information on the binding mechanisms of this compound and the base-pair sequences of DNA. researchgate.netresearchgate.net

Spectrophotometric and Spectrofluorimetric Methodologies

Spectrophotometry and spectrofluorimetry are fundamental techniques used to study the interactions of this compound with various biomolecules. nih.govnih.govresearchgate.net These methods rely on measuring the changes in light absorption and fluorescence emission of the compound upon binding to its target.

Investigations have shown that the fluorescence spectrum of this compound itself is not dependent on ionic strength or pH. nih.govnih.gov However, its fluorescence intensity is sensitive to these factors and the presence of specific anions. nih.govnih.gov When interacting with mononucleotides and polynucleotides, this compound's fluorescence is enhanced in the presence of adenylic acid, poly(rA), and poly(rU). nih.govnih.gov Conversely, its fluorescence is quenched by guanylic acid, poly(rG), and poly(rC,rG). nih.govnih.gov Cytidylic acid and poly(rC) have been shown to have no effect on its fluorescence. nih.govnih.gov

The interaction with native DNA is also base-specific, with a higher guanine-cytosine (G+C) content leading to greater fluorescence quenching. nih.govnih.gov No interaction has been observed with methylated DNA, and binding to apurinic DNA has been confirmed to occur at the phosphate (B84403) groups of the purines. nih.govnih.gov

Spectrophotometric methods have also been used to determine the stoichiometry of this compound alkylation. For instance, in studies with trypanothione (B104310) reductase, residual covalently bound this compound was determined spectrophotometrically after proteolytic digestion of the protein. researchgate.net Furthermore, these techniques have been used to study the formation of complexes between this compound and other molecules, such as chlorophyllin, where complex formation is indicated by a bathochromic shift in the absorption spectra and strong fluorescence quenching. nih.govresearchgate.net

Interacting MoleculeEffect on this compound FluorescenceReference
Adenylic acid, poly(rA), poly(rU)Enhanced nih.govnih.gov
Guanylic acid, poly(rG), poly(rC,rG)Quenched nih.govnih.gov
Cytidylic acid, poly(rC)No effect nih.govnih.gov
Native DNA (high G+C content)Quenched nih.govnih.gov
Methylated DNANo interaction nih.govnih.gov
Apurinic DNABinding to phosphate groups nih.govnih.gov

Gel-Shift Assays for DNA-Protein Interaction Studies

Gel-shift assays, also known as electrophoretic mobility shift assays (EMSA), are a crucial technique for investigating how this compound affects the interaction between proteins and DNA. nih.govthermofisher.comlicorbio.comthermofisher.com This method is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. thermofisher.comthermofisher.com

Research has utilized gel-shift assays to demonstrate that this compound can inhibit the binding of specific transcription factors to their DNA consensus sequences. nih.gov For example, it was shown to inhibit the binding of NF-kappa B to its GC-rich consensus sequence in the HIV long terminal repeat. nih.gov This inhibition was found to be a result of the drug's interaction with the DNA itself, as the effect persisted even when the transcription factors were added after the removal of free this compound. nih.gov

In the same study, this compound also inhibited the binding of the octamer transcription factor-1 (OTF-1) to its AT-rich octamer sequence. nih.gov This contrasts with nitrogen mustard, which only inhibited the GC-rich binding of NF-kappa B, suggesting a differential sequence preference between the two mustards. nih.gov These findings from gel-shift assays provide a molecular basis for understanding the functional consequences of this compound's interaction with DNA, such as the inhibition of gene expression controlled by these transcription factors. nih.gov

In Silico Modeling and Molecular Dynamics Simulations for Mechanism Elucidation

In silico modeling and molecular dynamics (MD) simulations have become powerful tools for elucidating the molecular mechanisms of this compound's interactions at an atomic level. researchgate.netnih.govuniv-biskra.dz These computational approaches allow researchers to visualize and analyze the binding of this compound to its targets, such as DNA and proteins, and to understand the stability and dynamics of these complexes.

Molecular dynamics simulations have been used to study the binding of quinacrine and its derivatives to enzymes like trypanothione reductase. researchgate.net For example, simulations over 200 nanoseconds confirmed the stability of such interactions, with clustering analysis revealing dominant stable conformations of the enzyme-ligand complex. researchgate.net The crystal structure of the Trypanosoma cruzi trypanothione reductase in a complex with this compound has been determined, providing a detailed view of the binding site. researchgate.netnih.gov This structural information revealed that two molecules of the inhibitor bind in the trypanothione-binding site, with their acridine (B1665455) moieties interacting through π-stacking effects. nih.gov

Computer modeling has also been used to compare the DNA binding fitness of different isomers of related compounds like quinacrine, suggesting that subtle stereochemical differences can significantly impact DNA interaction. nih.gov In broader drug repurposing studies, molecular docking and MD simulations have been applied to libraries of approved drugs, including this compound, to assess their potential binding affinity to new targets. nih.govuniv-biskra.dz While some studies showed that this compound has interactions with target active sites, they also highlighted that the resulting complexes might have unacceptable root-mean-square deviation (RMSD) values, indicating potential instability. univ-biskra.dz

TargetMethodKey FindingReference
Trypanothione ReductaseX-ray CrystallographyTwo this compound molecules bind in the active site via π-stacking. nih.gov
Trypanothione ReductaseMolecular DynamicsConfirmed stable interaction over 200 ns. researchgate.net
DNAComputer ModelingDifferential binding fitness between isomers of related acridines. nih.gov
SARS-CoV-2/ACE2 ComplexMolecular Docking & MDShowed interaction but with potentially unacceptable RMSD. nih.govuniv-biskra.dz

In Vitro Cell-Based Assays and Preclinical Animal Model Studies

In vitro cell-based assays are essential for understanding the cellular effects of this compound. These assays allow for the investigation of its impact on cell cycle, cytotoxicity, and gene expression in a controlled environment. For example, studies on HL-60 cells have shown that this compound dihydrochloride (B599025) can induce cell cycle arrest at the G2/M phase. medchemexpress.com In Jurkat cells transfected with reporter plasmids, this compound was found to inhibit the expression of the CAT gene under the control of both the HIV LTR (GC-rich) and the H2B promoter (AT-rich). nih.gov

Preclinical animal models are used to evaluate the in vivo effects of compounds, though the translation of these findings to human clinical trials can be complex and is not always successful. e-century.usmdpi.comijrpc.com While specific preclinical animal studies focusing solely on this compound are less detailed in the provided context, the general use of such models is to assess efficacy and toxicology. ijrpc.com For instance, studies with the related compound quinacrine have shown conflicting results in animal models regarding tumorigenicity, with some studies in female mice and rats showing enhanced tumor growth, while others in male mice demonstrated tumor suppression. nih.gov These discrepancies highlight the complexities of translating findings from animal models. Humanized animal models and patient-derived xenografts (PDX) are more advanced models that aim to better predict human responses. ijrpc.com The use of large animal models, such as dogs and minipigs, is also being explored to better mimic human physiology and disease progression in preclinical research. mdpi.com

Future Research Trajectories and Theoretical Expansions

Rational Design of Quinacrine (B1676205) Mustard Analogs for Targeted Research

The dual functionality of quinacrine mustard makes its scaffold an attractive starting point for the rational design of new molecules for targeted research applications. nih.govresearchgate.net By systematically modifying the acridine (B1665455) chromophore, the alkylating side chain, or the linker connecting them, researchers can fine-tune the compound's properties to probe specific biological questions. nih.govmanchester.ac.uk

One major area of focus is the development of analogs with altered DNA sequence selectivity. Research has shown that modifying the carrier chromophore and the length of the alkyl chain can change the DNA alkylation patterns. nih.gov This allows for the creation of probes that can target specific gene sequences or DNA structures, offering tools to study gene regulation and DNA metabolism. researchgate.net

Another promising direction is the design of analogs that target specific proteins. This compound has been used as an active-site-directed irreversible inhibitor to probe the structure of enzymes like trypanothione (B104310) reductase, which is a target in certain parasites. nih.gov Structural analysis of the enzyme-inhibitor complex revealed that two inhibitor molecules bind within the active site, providing a template for the design of more potent and selective inhibitors. nih.gov Similarly, hybrid compounds linking the 9-aminoacridine (B1665356) scaffold with other pharmacologically active moieties, such as thiazolidin-4-one, have been synthesized. nih.gov These novel analogs have been shown in research settings to kill cancer cells more effectively than non-cancer cells by modulating apoptotic pathways, highlighting a strategy to develop research tools with higher cellular selectivity. nih.gov

Modification StrategyResearch GoalExample/Finding
Varying Alkyl Chain Length Alter DNA alkylation sequence preference. nih.govLonger chains can shift preference from guanine (B1146940) to adenine (B156593) alkylation sites. nih.gov
Modifying the Acridine Chromophore Change DNA binding affinity and specificity. nih.govUsing different intercalating groups modifies the non-covalent interactions that guide alkylation. nih.gov
Creating Hybrid Compounds Enhance selectivity for specific cell types or pathways. nih.govLinking a 9-aminoacridine ring to a thiazolidin-4-one ring created an analog with 7- to 14-fold greater effectiveness against cancer cells versus non-cancer cells in a lab study. nih.gov
Use as an Enzyme Probe Design of specific enzyme inhibitors. nih.govThis compound was used to irreversibly inhibit trypanothione reductase, and the resulting structure provides a template for designing new inhibitors. nih.gov

This table outlines strategies for the rational design of this compound analogs and their intended applications in targeted research.

These design strategies transform the this compound molecule from a general DNA-binding agent into a sophisticated tool for dissecting complex biological systems.

Unraveling Complex Polypharmacological Effects in Research Systems

The term "polypharmacology" refers to the ability of a single compound to interact with multiple molecular targets. nih.gov Quinacrine and its derivatives exemplify this concept, as their biological effects extend far beyond DNA damage. nih.govnih.gov Research has revealed a complex web of interactions with various cellular proteins and signaling pathways, making it a valuable, albeit complex, tool for systems biology research. archbreastcancer.com

Quinacrine is known to influence several key signaling pathways implicated in cell proliferation, inflammation, and survival. nih.gov These include the p53, NF-κB, and AKT pathways. nih.gov For instance, it can stabilize the tumor suppressor protein p53 in a manner that appears to be independent of DNA damage. nih.gov It also affects the NF-κB signaling pathway, which is central to inflammatory responses. nih.govmdpi.com

Beyond signaling cascades, quinacrine interacts with a variety of enzymes and other proteins. It has been shown to inhibit phospholipase A2, an enzyme involved in producing inflammatory mediators from the arachidonic acid pathway. mdpi.comnih.gov It also acts as a strong inhibitor of cholinesterase. drugbank.com Furthermore, quinacrine can interact with proteins involved in multidrug resistance, potentially reversing resistance to other agents in cellular models. nih.gov This "shotgun" nature makes this compound a powerful perturbing agent for studying the robustness and connectivity of cellular networks. nih.govarchbreastcancer.com

Target ClassSpecific Target/PathwayObserved Effect in Research Systems
Signaling Pathways p53 pathwayStabilization of p53 protein. nih.gov
NF-κB pathwayInhibition of NF-κB signaling. nih.govmdpi.com
AKT pathwayModulation of AKT signaling. nih.gov
WNT, NOTCH, MAPK, EGFRAffects multiple pathways involved in development and cancer. archbreastcancer.com
Enzymes Phospholipase A2Inhibition of enzyme activity. mdpi.comnih.gov
TopoisomerasesSuggested to be a topoisomerase inhibitor. nih.gov
CholinesteraseStrong inhibition of enzyme activity. drugbank.com
Other Proteins Multidrug Resistance (MDR) ProteinsCan reverse the MDR phenotype in cell culture. nih.gov
Cellular Membranes Acidic phospholipids (B1166683) (e.g., phosphatidylglycerol)Binds avidly to acidic phospholipids in membranes. nih.gov

This table details the diverse molecular targets of quinacrine, illustrating its polypharmacological profile in various research systems.

Future studies focusing on a systems-level understanding of these off-target effects will be critical to fully harness this compound as a specific research probe and to interpret data from its application.

Exploration of Novel Research Applications in Cellular Processes

The unique chemical and photophysical properties of this compound have led to its use as a versatile tool in cell biology research. Its intense fluorescence and high affinity for DNA have been exploited for decades in cytogenetics, and new applications continue to emerge. nih.govsigmaaldrich.com

The most well-known application is in chromosome banding, or Q-banding. nih.gov When applied to metaphase chromosomes, this compound produces a specific pattern of bright and dim bands that is unique for each chromosome, allowing for their precise identification and the characterization of chromosomal abnormalities. nih.govnih.gov The bright Q-bands correspond to the A-T rich regions of DNA, consistent with the compound's fluorescence properties. nih.govresearchgate.net

This compound also serves as a tool to study DNA repair mechanisms. Its ability to form covalent adducts with DNA creates lesions that are recognized by cellular repair machinery. nih.gov Concurrently, quinacrine itself can inhibit DNA repair processes, such as excision repair in bacteria and human fibroblasts. nih.gov This dual role allows researchers to both induce DNA damage and study the consequences of inhibiting its repair, providing insights into the pathways that maintain genomic stability. nobelprize.org

Furthermore, its properties have been utilized in other specialized applications, such as a vital stain for trypanosomes, demonstrating its utility in parasitology research.

Research ApplicationCellular Process StudiedMechanism/Principle
Chromosome Q-Banding Karyotyping and cytogenetics. nih.govPreferential fluorescence enhancement in A-T rich DNA regions creates a unique banding pattern for each chromosome. nih.govresearchgate.net
DNA Repair Studies Nucleotide excision repair, single-strand break repair. nih.govInduces DNA adducts that are substrates for repair and simultaneously inhibits repair enzymes, allowing for study of the process. nih.gov
Vital Staining Identification and study of parasites. Used as a fluorescent vital stain for trypanosomes.
Fluorescence Microscopy Visualization of nuclear DNA. nih.govStrong binding to and staining of DNA in the cell nucleus allows for fluorescent imaging. nih.govnih.gov

This table summarizes the established and emerging research applications of this compound in the study of cellular processes.

The continued development of advanced imaging techniques and molecular assays will likely expand the toolkit of applications for this compound and its rationally designed analogs.

Advanced Studies on Energy Transfer Mechanisms in Biological Contexts

The fluorescence of this compound is central to its utility as a research tool, and this property is governed by energy transfer mechanisms. nih.gov When a fluorophore absorbs light, it enters an excited state. It can return to the ground state by emitting a photon (fluorescence), or the energy can be transferred to another molecule through non-radiative processes. The modulation of this compound's fluorescence upon DNA binding is a direct consequence of these energy transfer dynamics.

The quenching of fluorescence observed in G-C rich regions is a prime example of an energy transfer process. researchgate.netnih.gov It is hypothesized that the guanine base, specifically, acts as an energy acceptor, receiving energy from the excited acridine ring and dissipating it non-radiatively, thus preventing the emission of a photon. This is a form of contact quenching. In contrast, the A-T rich environment shields the excited fluorophore from such quenching interactions, leading to enhanced fluorescence emission. pnas.org

These intrinsic properties make this compound a candidate for use in more sophisticated energy transfer studies, such as Förster Resonance Energy Transfer (FRET). FRET is a mechanism of energy transfer between two light-sensitive molecules (a donor and an acceptor) that occurs over very short distances, typically within 10 nanometers. youtube.com It can be used as a "spectroscopic ruler" to measure molecular distances and interactions in real-time within living cells. youtube.comrsc.org

While specific FRET pairs involving this compound as a standard component are not widely documented, its spectral properties suggest its potential as a FRET donor. A rationally designed analog could be paired with a suitable acceptor to create a biosensor. For example, a this compound analog could be attached to one protein and an acceptor fluorophore to another; an interaction between the proteins would bring the donor and acceptor into proximity, resulting in a measurable FRET signal. mdpi.com Such a system could be used to study protein-protein interactions or conformational changes in macromolecules in response to cellular events.

The study of these energy transfer mechanisms is fundamental to optimizing the use of this compound in fluorescence microscopy and to developing novel FRET-based sensors for dynamic cellular imaging. rsc.org

Q & A

Q. How is Quinacrine mustard utilized in chromosome banding techniques, and what methodological considerations are critical for reproducibility?

this compound (QM) is foundational in Q-banding , a fluorescence-based chromosome staining method. Its alkylating properties enable covalent binding to DNA, particularly AT-rich regions, producing distinct fluorescent banding patterns under UV light . Key protocols include:

  • Staining Protocol : Incubate fixed metaphase chromosomes with QM (0.005% w/v in PBS) for 10–15 minutes, rinse, and mount in a pH-adjusted medium (e.g., McIlvaine buffer, pH 7.0) to stabilize fluorescence .
  • Imaging : Use fluorescence microscopy with excitation at 460 nm and emission filters for 520–524 nm (green fluorescence for dsDNA) .
  • Automation : Fourier analysis of fluorescence patterns enables computerized karyotyping, reducing subjectivity in chromosome identification .

Table 1 : Fluorescence Response of QM to Nucleotide Composition

DNA/Nucleotide TypeQM Fluorescence ResponseReference
AT-rich DNAEnhanced green fluorescence
GC-rich DNAQuenching
ssDNA/RNARed fluorescence

Q. What experimental methodologies are employed to study this compound’s interaction with DNA?

Researchers use fluorimetry and absorbance spectrophotometry to quantify QM-DNA binding:

  • Fluorimetry : Monitor fluorescence intensity changes at 520 nm (ex: 460 nm) upon titration with DNA. Enhanced intensity indicates AT-binding; quenching suggests GC-rich interactions .
  • Competitive Binding Assays : Compare QM’s affinity with intercalators (e.g., ethidium bromide) to distinguish covalent vs. intercalative binding .
  • pH/Ionic Strength Optimization : Adjust buffer conditions (e.g., 0.1–0.2 M NaCl) to minimize nonspecific interactions .

Advanced Research Questions

Q. How do structural analogs of this compound, such as S-303 and quinacrine, influence its genotoxic and cytotoxic profiles?

QM’s structural analogs share heterocyclic amine groups, contributing to mutagenicity and enzyme inhibition:

  • Genotoxicity : QM and S-303 metabolites (e.g., S-300) exhibit alkylating activity, forming DNA adducts and inactivating enzymes like F1-ATPase .
  • Cytotoxicity : QM induces G2/M cell cycle arrest via AT-selective binding, while acridine derivatives (e.g., amsacrine) target topoisomerase II .
  • Pharmacokinetics : QM accumulates in hepatic and lymphoid tissues, necessitating dose-limiting protocols in in vivo studies to avoid organ toxicity .

Q. How can researchers address contradictions in studies reporting QM’s DNA-binding specificity (AT vs. GC regions)?

Discrepancies arise from experimental variables:

  • Nucleotide Context : QM’s fluorescence quenching in GC-rich regions is pH-dependent; acidic conditions (pH < 6.0) favor AT-binding .
  • DNA Conformation : QM binds apurinic DNA via phosphate groups, complicating interpretations in damaged DNA models .
  • Methodological Controls : Include methylated DNA (no binding) and poly(rA)/poly(rU) (positive controls) to validate specificity .

Q. What advancements in chromosomal analysis (e.g., FISH) have reduced reliance on this compound in modern research?

While QM enabled early karyotyping, fluorescence in situ hybridization (FISH) offers higher resolution for microdeletions and structural abnormalities:

  • Probe Design : FISH uses sequence-specific probes (e.g., BCR-ABL1 for Philadelphia chromosome), avoiding QM’s nonspecific staining .
  • Multiplexing : Spectral karyotyping (SKY) combines multiple fluorophores for whole-genome analysis, surpassing Q-banding’s limitations .
  • Validation : Cross-reference QM banding with FISH to resolve ambiguous chromosomal regions .

Methodological Best Practices

  • Toxicity Mitigation : Use QM at ≤1 µM in cell cultures to minimize cytotoxicity; include NAC (N-acetylcysteine) to counteract oxidative stress .
  • Data Reproducibility : Adhere to MIAME standards for chromosomal studies, detailing staining protocols, imaging parameters, and software tools (e.g., Fourier analysis settings) .
  • Ethical Compliance : Disclose QM’s mutagenic risks in institutional biosafety protocols, especially in in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.